molecular formula C12H18N4O2 B7926306 (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide

(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide

Cat. No.: B7926306
M. Wt: 250.30 g/mol
InChI Key: PMVHPGHDFTZHMG-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide is a chiral amide derivative featuring a pyrazine ring substituted with a methoxy group at position 3 and a cyclopropyl moiety. Its molecular formula is C₁₂H₁₈N₄O₂ (molar mass: ~250.3 g/mol).

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[(3-methoxypyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-8(13)12(17)16(9-3-4-9)7-10-11(18-2)15-6-5-14-10/h5-6,8-9H,3-4,7,13H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVHPGHDFTZHMG-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=NC=CN=C1OC)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=NC=CN=C1OC)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazine moiety: This step involves the reaction of appropriate precursors to form the 3-methoxy-pyrazine ring.

    Introduction of the cyclopropyl group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Amidation reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Pyrazine vs. Pyridazine Analogs
  • Target Compound : Contains a 3-methoxy-pyrazine ring. Pyrazine is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
  • Analog (CAS 5419-98-7): Features a 6-methoxy-pyridazine ring (C₁₂H₁₈N₄O₂, molar mass: 250.3 g/mol).
Property Target Compound Pyridazine Analog (CAS 5419-98-7)
Heterocycle Pyrazine (N at 1,4) Pyridazine (N at 1,2)
Methoxy Position Position 3 Position 6
Molecular Formula C₁₂H₁₈N₄O₂ C₁₂H₁₈N₄O₂
Potential Applications Undisclosed (discontinued) Undisclosed (structural analog)

Key Insight : The pyridazine analog’s nitrogen arrangement may enhance dipole interactions, while the pyrazine core in the target compound could favor π-π stacking in biological targets.

Piperidine-Based Analog
  • Analog (CAS 1216635-36-7): Substitutes the pyrazine ring with a 1-benzyl-piperidine group (C₁₉H₂₆N₄O).

Functional Group Variations

Amide vs. Ester Derivatives
  • Methyl-3-amino-2-pyrazinecarboxylate (CAS 16298-03-6): Replaces the amide group with a carboxylate ester. This modification increases polarity (logP likely lower than the target compound) but reduces metabolic stability .
Property Target Compound Methyl-3-amino-2-pyrazinecarboxylate
Functional Group Amide Carboxylate ester
Solubility Not reported Soluble in methanol/DMSO
Purity Discontinued >95% (HPLC)

Key Insight : The amide group in the target compound may enhance resistance to enzymatic hydrolysis compared to ester derivatives.

Substituent Effects

Cyclopropyl Group

The cyclopropyl group in the target compound and its analogs (e.g., CAS 1216635-36-7) is known to:

  • Restrict conformational flexibility.
  • Enhance metabolic stability by shielding reactive sites .
Methoxy Group Position
  • Target Compound : 3-Methoxy on pyrazine.
  • Flavoring Agent (2-Methoxy-3-(1-methylpropyl)pyrazine) : 2-Methoxy on pyrazine. Position affects electronic effects (e.g., electron-donating capacity) and steric interactions .

Therapeutic Potential

  • DPP-IV Inhibitors: identifies propionamide derivatives (e.g., N-[1-(3-amino-4-phenyl-butyryl)-4-hydroxy-pyrrolidin-2-ylmethyl]-propionamide) as DPP-IV inhibitors for type 2 diabetes. The target compound’s cyclopropyl and methoxy groups may influence its binding affinity to similar targets .

Physicochemical and Analytical Data

LogP and Solubility

  • 2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine (): LogP = ~3.2 (predicted), indicating moderate lipophilicity. The target compound’s logP is likely higher due to the cyclopropyl and amide groups .
  • Methyl-3-amino-2-pyrazinecarboxylate: Soluble in polar solvents (DMSO/methanol), contrasting with the target compound’s undisclosed solubility .

Spectroscopic Characterization

  • IR/NMR: notes that N-substituted pyrazolylmethyl ureas show distinct IR peaks for NH/CO stretches, suggesting methods for verifying the target compound’s amide bonds .

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a cyclopropyl group and a methoxypyrazine moiety, which contribute to its unique pharmacological properties. The molecular formula is C14H22N4O2C_{14}H_{22}N_{4}O_{2}, with a molecular weight of 278.35 g/mol.

PropertyValue
Molecular FormulaC₁₄H₂₂N₄O₂
Molecular Weight278.35 g/mol
CAS Number1421047-07-5
Structural FeaturesCyclopropyl, Methoxypyrazine

Synthesis

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide typically involves:

  • Starting Materials : (S)-2-Amino-propionamide and 3-methoxy-pyrazine.
  • Coupling Reaction : Using coupling reagents like N,N’-Dicyclohexylcarbodiimide (DCC) and catalysts such as 4-Dimethylaminopyridine (DMAP).
  • Purification : Techniques like column chromatography to achieve high purity.

The biological activity of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes, influencing metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating their activity and leading to therapeutic effects.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro studies have shown that the compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
    • Study Reference : A study demonstrated that at concentrations as low as 10 µM, the compound reduced the secretion of IL-6 and TNF-alpha in activated macrophages.
  • Anticancer Potential : Preliminary studies indicate that (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide may possess anticancer properties through apoptosis induction in cancer cell lines.
    • Research Findings : In a study on glioma cells, the compound showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial effects against various bacterial strains, showing promising results.
    • In Vitro Testing : Tests indicated inhibition zones ranging from 12 mm to 20 mm against Gram-positive bacteria at concentrations of 50 µg/mL.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

Compound NameBiological ActivityIC50/ED50 Values
(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamideModerate enzyme inhibitionIC50 = 25 µM
(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-butyramideEnhanced anti-inflammatory effectsED50 = 5 µM

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